Terbium bromide(TbBr3), hexahydrate (8CI,9CI)

Catalog No.
S8487356
CAS No.
M.F
Br3H2OTb
M. Wt
416.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium bromide(TbBr3), hexahydrate (8CI,9CI)

Product Name

Terbium bromide(TbBr3), hexahydrate (8CI,9CI)

IUPAC Name

terbium(3+);tribromide;hydrate

Molecular Formula

Br3H2OTb

Molecular Weight

416.65 g/mol

InChI

InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

WQJPEPDSFBGXRP-UHFFFAOYSA-K

SMILES

O.[Br-].[Br-].[Br-].[Tb+3]

Canonical SMILES

O.[Br-].[Br-].[Br-].[Tb+3]

Terbium bromide, specifically in its hexahydrate form (chemical formula: TbBr₃·6H₂O), is a crystalline compound that appears as a white solid and is highly soluble in water. This compound belongs to the group of rare earth metal bromides and exhibits a hexagonal crystal structure similar to that of bismuth iodide. In this structure, each terbium ion (Tb³⁺) is coordinated by three bromide ions (Br⁻) in a trigonal planar arrangement, which optimizes electrostatic interactions and contributes to the compound's stability and high melting point .

, including:

  • Synthesis Reactions: It can be synthesized through the reaction of terbium oxide with ammonium bromide:
    Tb2O3+6NH4Br2TbBr3+6NH3+3H2O\text{Tb}_2\text{O}_3+6\text{NH}_4\text{Br}\rightarrow 2\text{TbBr}_3+6\text{NH}_3+3\text{H}_2\text{O}
  • Oxidation Reactions: Terbium(III) can be oxidized to terbium(IV) under certain conditions, such as in aqueous media or using ozonolysis techniques.
  • Dehydration: When heated, the hexahydrate form loses water to yield anhydrous terbium bromide and may produce terbium oxybromide as a byproduct:
    TbBr36H2OΔTbBr3+6H2O\text{TbBr}_3\cdot 6\text{H}_2\text{O}\xrightarrow{\Delta}\text{TbBr}_3+6\text{H}_2\text{O}

The primary method for synthesizing terbium bromide involves:

  • Reaction of Terbium Oxide with Ammonium Bromide: This is the most common approach, which occurs at elevated temperatures.
  • Direct Reaction of Terbium with Bromine: This method involves directly combining elemental terbium with bromine gas.
  • Reaction of Terbium Hydroxide with Hydrobromic Acid: Another method that can yield terbium bromide through acid-base reactions .

Terbium bromide has several applications, primarily in scientific research and industrial processes:

  • Catalysis: It serves as a catalyst in organic reactions, such as TEMPO-mediated oxidation reactions .
  • Optical Materials: Due to its luminescent properties, it is used in certain optical applications.
  • Research: Terbium compounds are often utilized in experimental chemistry for studies involving lanthanides and their interactions.

Terbium bromide shares similarities with other lanthanide halides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Terbium ChlorideTbCl₃More soluble in organic solvents; used in lasers
Neodymium BromideNdBr₃Exhibits different optical properties
Dysprosium BromideDyBr₃Higher magnetic susceptibility
Europium BromideEuBr₃Notable for luminescent properties
Samarium BromideSmBr₃Used in magnet applications

Terbium bromide stands out due to its specific crystal structure and solubility characteristics, making it suitable for particular catalytic processes and research applications not as prevalent among other lanthanides .

Lewis Acid/Base Reaction Optimization with Bidentate and Tridentate Ligands

Terbium(III) in TbBr₃·6H₂O acts as a Lewis acid, readily accepting electron pairs from ligands. The hexahydrate’s labile water molecules facilitate ligand substitution, enabling the formation of complexes with bidentate (e.g., acetate, oxalate) and tridentate (e.g., terpyridine, diethylenetriamine) ligands.

Key reaction mechanism:
$$
\text{TbBr}3\cdot6\text{H}2\text{O} + \text{L} \rightarrow [\text{Tb}(\text{L})(\text{H}2\text{O})x]^{3+} + 3\text{Br}^- + (6-x)\text{H}_2\text{O}
$$
Here, L denotes the incoming ligand. The reaction’s efficiency depends on:

  • Ligand denticity: Tridentate ligands achieve higher coordination stability (e.g., log β = 12.4 for Tb-terpyridine vs. 9.8 for Tb-acetate).
  • pH control: Aqueous solutions require pH 5–6 to prevent Tb³⁺ hydrolysis.

Table 1: Coordination Properties of TbBr₃·6H₂O with Common Ligands

Ligand TypeExampleCoordination NumberStability Constant (log β)Luminescence Intensity (543 nm)
BidentateAcetate89.8 ± 0.21,200 a.u.
TridentateTerpyridine912.4 ± 0.32,800 a.u.
TetradentateEDTA1016.1 ± 0.4450 a.u.

Data adapted from studies on lanthanide-ligand equilibria.

Solid-State Synthesis Pathways in Anhydrous vs. Hydrated Systems

The choice between anhydrous TbBr₃ and TbBr₃·6H₂O significantly impacts reaction pathways:

Anhydrous TbBr₃ synthesis:
$$
\text{Tb}2\text{O}3 + 6\text{NH}4\text{Br} \xrightarrow{\Delta} 2\text{TbBr}3 + 6\text{NH}3 + 3\text{H}2\text{O}
$$
Conducted under inert atmosphere (N₂/Ar) at 300–350°C. Anhydrous conditions favor reactions with moisture-sensitive ligands but risk forming TbOBr impurities if trace H₂O is present.

Hydrated TbBr₃·6H₂O synthesis:
Crystallization from aqueous HBr solutions yields the hexahydrate. Key parameters:

  • Temperature: Slow cooling (0.5°C/min) from 80°C to 25°C produces monoclinic crystals.
  • Stoichiometry: Excess HBr (48% w/w) prevents oxide contamination.

Table 2: Comparative Analysis of Anhydrous vs. Hydrated Synthesis

ParameterAnhydrous TbBr₃TbBr₃·6H₂O
Reaction Yield82–89%95–98%
Purity (ICP-OES)99.2% (Tb)99.9% (Tb)
HygroscopicityExtremeModerate
Coordination FlexibilityLimited to dry ligandsCompatible with aqueous ligands

Sources: Industrial-scale production data.

Solvent-Mediated Crystallization Techniques for Hydrate Stability

TbBr₃·6H₂O’s crystallization behavior varies dramatically with solvent choice:

Aqueous systems:

  • Water: Forms large, well-defined crystals (space group P2₁/c) but promotes ligand dissociation.
  • Ethanol/water (1:1): Reduces crystal size (50–100 μm) while enhancing lattice stability (ΔHₜᵣₐₙₛ = +18 kJ/mol).

Non-aqueous systems:

  • Acetonitrile: Yields metastable polymorphs with higher surface area (BET = 45 m²/g) but lower thermal resilience (Tₚₕₐₛₑ ₜᵣₐₙₛ = 110°C).

Critical factors:

  • Supersaturation ratio (S): Optimal S = 1.5–2.0 for minimal defects.
  • Additives: 0.1 M NH₄Br increases nucleation sites by 300%.

Table 3: Solvent Impact on TbBr₃·6H₂O Crystallization

SolventDielectric Constant (ε)Crystal HabitDehydration Onset (°C)
Water80.1Prismatic62 ± 3
Ethanol24.3Needle-like58 ± 2
Acetonitrile37.5Irregular aggregates49 ± 4

Thermogravimetric data from controlled dehydration studies.

The antenna effect in terbium(III) complexes typically involves organic ligands absorbing ultraviolet radiation and transferring energy to the Tb³⁺ ion’s 4f orbitals, leading to characteristic green luminescence. In TbBr₃·6H₂O, however, the absence of conjugated organic chromophores shifts the energy transfer dynamics to inorganic ligands. The hexahydrate’s primary ligands—six water molecules and three bromide ions—create a coordination environment where ligand-to-metal charge transfer (LMCT) and metal-centered excited states dominate [1] [3].

Crystallographic analyses of analogous terbium(III) complexes reveal that the coordination geometry significantly influences energy transfer efficiency. For example, in eight-coordinate terbium nitrate complexes, the nitrate ligands participate in weak LMCT interactions, while water molecules act as non-radiative relaxation pathways [5]. In TbBr₃·6H₂O, the bromide ions’ lower electronegativity compared to nitrate or organic ligands reduces ligand-field splitting, resulting in a smaller Stokes shift and limited luminescence output [1] [3].

Recent studies on tetravalent terbium siloxido complexes demonstrate that chelating ligands with π-donor capabilities enhance metal-ligand orbital overlap, stabilizing higher oxidation states and modifying electronic transitions [2]. While TbBr₃·6H₂O contains no such ligands, its hydrated structure suggests that lattice water molecules may mediate indirect energy transfer through hydrogen-bonding networks, as observed in terbium(III) nitrate hexahydrate [5].

Role of Nonmetal 3p Orbital Interactions with Tb³⁺ 4f Orbitals

The electronic structure of TbBr₃·6H₂O is shaped by interactions between the Tb³⁺ 4f orbitals and the bromide ions’ 4p orbitals. Density functional theory (DFT) calculations on similar lanthanide halides indicate that the 4f-4p hybridization is weak due to the localized nature of 4f electrons, but crystal field effects from the bromide ligands induce subtle splitting of the ⁷F₆ ground state [2] [4].

Interaction TypeEnergy Contribution (cm⁻¹)Source
4f-4p Orbital Mixing120–150 [2]
Crystal Field Splitting250–300 [4]
Spin-Orbit Coupling1,800–2,200 [2]

In the hexahydrate, the six water molecules further perturb the electronic structure through dipole interactions. X-ray absorption near-edge structure (XANES) studies of terbium(III) chloride hexahydrate reveal that water ligands introduce a distorted square-antiprismatic geometry, reducing symmetry and increasing 4f orbital accessibility for external perturbations [6]. This distortion is consistent with the terbium(III) bromide hexahydrate’s triclinic crystal system, where asymmetric ligand fields split the ⁵D₄ excited state into multiple sublevels [1] [5].

Hydrogen Bonding Networks in Hydrated Crystal Lattices

The stability and solubility of TbBr₃·6H₂O are governed by an extensive hydrogen-bonding network involving lattice water molecules and bromide ions. Single-crystal X-ray diffraction of a related terbium(III) complex, [Tb(C₂₈H₂₈N₄O₂)(NO₃)], reveals a two-dimensional hydrogen-bonded architecture where water molecules bridge adjacent metal centers [4]. In TbBr₃·6H₂O, analogous interactions likely form a three-dimensional network, with each water molecule donating two hydrogen bonds to bromide ions and accepting one from a neighboring water molecule [3] [5].

Key Hydrogen-Bonding Parameters:

  • O–H···Br⁻ bond lengths: 2.76–2.89 Å [4]
  • O–H···O angles: 163–172° [5]
  • Coordination water pKa: ~15.7 [6]

Dehydration studies show that heating TbBr₃·6H₂O above 110°C disrupts these networks, producing terbium oxybromide (TbOBr) as a decomposition product [1]. The retention of two water molecules in the intermediate hydrate [TbBr₃·2H₂O] suggests that residual hydrogen bonds stabilize the lattice until complete dehydration occurs at 827°C [3].

Comparative analysis with terbium(III) chloride hexahydrate (TbCl₃·6H₂O) highlights the bromide system’s weaker hydrogen-bonding strength, attributed to bromide’s larger ionic radius and lower charge density compared to chloride [6]. This difference explains TbBr₃·6H₂O’s higher solubility in polar solvents and lower thermal stability [3] [6].

Thermodynamic Framework and Model Development

The CALPHAD (CALculation of PHAse Diagrams) methodology provides a robust framework for predicting thermodynamic properties and phase equilibria in alkali metal bromide-terbium bromide systems [1] [2]. The fundamental approach involves modeling the Gibbs free energy of individual phases using mathematical expressions that incorporate both experimental data and theoretical considerations [3] [4].

For the RbBr-TbBr₃ binary system, phase equilibria have been comprehensively established through differential scanning calorimetry measurements [5] [6]. The system exhibits remarkable complexity with two distinct intermediate compounds: Rb₃TbBr₆ and RbTb₂Br₇, accompanied by two eutectic points located at TbBr₃ mole fractions of 0.117 (728 K) and 0.449 (718 K) [5] [6].

The thermodynamically stable Rb₃TbBr₆ compound demonstrates congruent melting behavior at 1047 K with an associated enthalpy of fusion of 58.7 kJ mol⁻¹ [5]. This compound undergoes a solid-solid phase transition at 728 K with an enthalpy change of 7.8 kJ mol⁻¹, indicating significant structural reorganization within the crystal lattice [5]. The RbTb₂Br₇ phase exhibits incongruent melting at 803 K and experiences a solid-solid phase transition at 712 K, positioned very close to the second eutectic temperature of 718 K [5] [6].

The CsBr-TbBr₃ system presents even greater structural complexity with three intermediate compounds: Cs₃TbBr₆, Cs₃Tb₂Br₉, and CsTb₂Br₇ [7] [8] [9]. Two eutectic points occur at TbBr₃ mole fractions of 0.095 (865 K) and 0.552 (808 K) [9]. The Cs₃TbBr₆ compound melts congruently at 1083 K with a fusion enthalpy of 60.6 kJ mol⁻¹ and undergoes a solid-solid transition at 728 K with an enthalpy of 8.4 kJ mol⁻¹ [9].

CALPHAD Model Implementation

The liquid phase in both systems has been successfully modeled using the two-sublattice ionic solution approach: (A⁺)ₚ:(Br⁻, TbBr₆³⁻, TbBr₃)ᵩ, where A represents the alkali metal cation [5] [8]. This formalism accounts for the complex ionic interactions and coordination preferences that characterize these high-temperature molten salt systems [1] [3].

The thermodynamic assessment employs interaction parameters derived from phase diagram data and thermochemical measurements [4]. For the RbBr-TbBr₃ system, the modeling successfully reproduces experimental phase boundaries and transition temperatures within acceptable uncertainty limits [5]. The compound energy formalism has been particularly effective in describing the stability regions of intermediate phases and their temperature-dependent thermodynamic properties [8].

Temperature-dependent excess Gibbs energy parameters have been optimized to capture the non-ideal mixing behavior observed in these systems [2] [4]. The optimization process considers both thermodynamic equilibrium data and kinetic factors that influence phase formation during cooling processes [1].

Structural Considerations and Order-Disorder Phenomena

Heat capacity and electrical conductivity measurements on the Rb₃TbBr₆ and Cs₃TbBr₆ compounds reveal evidence for order-disorder mechanisms within the alkali metal cation sublattice [5] [9]. The TbBr₆ octahedra forming the anionic sublattice maintain their structural integrity and normal lattice positions during these transitions [5] [9].

The solid-solid phase transitions observed in both Rb₃TbBr₆ and Cs₃TbBr₆ at 728 K suggest similar thermodynamic driving forces despite the different alkali metal cations [5] [9]. This temperature coincidence indicates that the transition is primarily governed by the terbium-bromine coordination environment rather than alkali metal specific interactions [10].

Eutectic Point Optimization for Molten Salt Applications

Strategic Importance in Energy Systems

Eutectic compositions in alkali metal bromide-terbium bromide systems offer unique advantages for molten salt applications due to their reduced melting temperatures and simplified phase behavior [11] [12]. These characteristics are particularly valuable for thermal energy storage systems, molten salt reactors, and high-temperature electrochemical processes [11] [13].

The RbBr-TbBr₃ system presents two optimizable eutectic points with distinct thermal characteristics [5] [6]. The first eutectic at 11.7 mol% TbBr₃ and 728 K provides a moderate-temperature operating window suitable for intermediate thermal storage applications [11]. The second eutectic at 44.9 mol% TbBr₃ and 718 K offers slightly lower operating temperatures with higher terbium content, potentially beneficial for applications requiring enhanced radiation stability [13].

The CsBr-TbBr₃ system eutectics occur at 9.5 mol% TbBr₃ (865 K) and 55.2 mol% TbBr₃ (808 K) [9]. The higher eutectic temperatures in this system reflect the larger ionic radius of cesium and its influence on lattice stability [14] [10]. These compositions are particularly relevant for nuclear applications where cesium compatibility and high-temperature stability are critical requirements [13].

Thermodynamic Optimization Strategies

Eutectic optimization in these systems employs multiple experimental techniques including differential scanning calorimetry, the Tamman method, and thermogravimetric analysis [15] [16]. The Tamman method has proven particularly effective for determining precise eutectic compositions by identifying the minimum melting temperature through systematic composition variation [15].

For the NaBr-TbBr₃ system, the eutectic composition occurs at 39.5 mol% TbBr₃ with a melting temperature of 699 K and fusion enthalpy of 16.1 kJ mol⁻¹ [15]. This relatively low eutectic temperature makes the sodium-containing system attractive for moderate-temperature applications while maintaining acceptable thermal energy storage density [17] [18].

The optimization process must consider not only thermal properties but also transport characteristics such as electrical conductivity, viscosity, and thermal conductivity [15] [11]. These properties directly influence heat transfer efficiency and electrochemical performance in practical applications [12] [19].

Application-Specific Considerations

Molten salt reactor applications require eutectics with exceptional radiation stability, corrosion resistance, and neutron transparency [13]. The cesium-containing eutectics show particular promise due to cesium's favorable nuclear properties and the inherent radiation stability of the bromide anion [20] [13].

For thermal energy storage applications, the key optimization parameters include phase change enthalpy, thermal stability range, and thermal cycling durability [17] [18]. The rubidium and potassium systems demonstrate excellent thermal cycling performance with minimal degradation over extended temperature excursions [21] [11].

High-temperature electrochemical applications benefit from eutectics with wide electrochemical windows and good ionic conductivity [11] [19]. The terbium component provides additional electrochemical stability through its stable trivalent oxidation state and resistance to reduction under typical operating conditions [19].

Enthalpic Contributions of Interstitial Water Molecules

Hydration Structure and Coordination Chemistry

The hexahydrate form of terbium bromide, TbBr₃·6H₂O, exhibits a complex hydration structure that significantly influences its thermodynamic properties [22] [23] . The terbium(III) ion typically adopts nine-coordinate geometry in aqueous environments, with water molecules occupying both inner-sphere coordination sites and outer-sphere positions within the crystal lattice [25] [26] [27].

Crystallographic analysis reveals that each terbium ion coordinates to three bromide ions in a trigonal arrangement, with the remaining coordination sites occupied by water molecules [28]. This coordination environment creates a highly polarized system where water molecules experience varying degrees of electrostatic interaction with the central metal ion [14] [29].

The hexahydrate structure contains both coordinated water molecules directly bonded to terbium and lattice water molecules that contribute to crystal stability through hydrogen bonding networks [30] [31]. This dual water binding creates a complex dehydration process involving multiple thermodynamic steps with distinct enthalpic contributions [32] [33].

Thermodynamic Analysis of Water Interactions

Calorimetric measurements of Cs₃TbBr₆·10H₂O provide direct experimental evidence for the enthalpic contributions of water molecules in terbium bromide systems [30]. The standard molar enthalpy of solution in water is 48.25 ± 0.61 kJ mol⁻¹ at 298.15 K, with a corresponding standard molar enthalpy of formation of -5093.4 ± 1.8 kJ mol⁻¹ [30].

The dehydration process of TbBr₃·6H₂O involves stepwise water loss with characteristic temperature ranges for different hydration environments [32] [33]. Initial dehydration occurs around 170°C, corresponding to the loss of loosely bound lattice water molecules [34] [35]. Complete dehydration requires temperatures approaching 827°C, indicating strong coordination bonds between terbium and inner-sphere water molecules [23] [34].

Thermogravimetric analysis reveals that the dehydration mechanism proceeds through intermediate hydrate phases, likely including trihydrate and monohydrate forms [32] [33]. Each dehydration step exhibits distinct enthalpic signatures that reflect the varying strength of water-terbium interactions and the structural reorganization required for water removal [33].

Coordination Number Variations and Structural Transitions

The coordination number of terbium in hydrated systems varies systematically across the lanthanide series due to the lanthanide contraction effect [14] [29] [25]. For terbium specifically, the preferred coordination number transitions from nine in highly hydrated environments to eight or lower in partially dehydrated states [36].

Molecular dynamics simulations and extended X-ray absorption fine structure measurements indicate that terbium-water coordination bonds maintain significant ionic character, allowing for considerable structural flexibility while preserving strong binding interactions [36]. This behavior contrasts with transition metal hydrates where more covalent bonding restricts structural mobility [14].

The hydration enthalpy of terbium(III) reflects its position in the middle of the lanthanide series, with values intermediate between the lighter and heavier lanthanides [14] [29]. Comparative studies show that terbium hydration enthalpy is approximately -3850 kJ mol⁻¹, substantially lower in magnitude than aluminum(III) but higher than the heaviest lanthanides [14].

Temperature-Dependent Hydration Behavior

Elevated temperature studies reveal that terbium-water coordination becomes increasingly dynamic as thermal energy approaches the binding enthalpy of coordinated water molecules [36]. At temperatures above 90°C, rapid water exchange occurs between inner-sphere and bulk water environments, leading to time-averaged coordination numbers that may differ from static structural determinations [36].

The thermal stability of different hydration environments follows the expected trend: lattice water < outer-sphere coordinated water < inner-sphere coordinated water [32] [33]. This hierarchy determines the stepwise dehydration mechanism and establishes the temperature ranges for different processing applications [34] [35].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

415.68888 g/mol

Monoisotopic Mass

413.69093 g/mol

Heavy Atom Count

5

Dates

Last modified: 01-05-2024

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